Tribrissen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

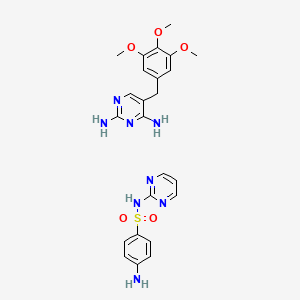

Tribrissen, also known as this compound, is a useful research compound. Its molecular formula is C24H28N8O5S and its molecular weight is 540.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

1. Treatment of Bacterial Infections in Dogs

Tribrissen is commonly prescribed for treating bacterial infections in dogs. A study indicated that administration of this compound at a dosage of 50 mg/kg body weight every six hours effectively treated bacteremia caused by Elizabethkingia meningoseptica in a dog. The treatment lasted ten days, leading to negative blood cultures and resolution of fever after re-evaluation .

2. Effects on Tear Production

A quantitative study assessed the impact of this compound on tear production in dogs. It found that the incidence of keratoconjunctivitis sicca (KCS) was 15.2% among treated dogs, suggesting a need for monitoring tear production during treatment with trimethoprim-sulfadiazine . The study highlighted that varying dosages could lead to transient or permanent suppression of tear production.

3. Thyroid Function

Research has shown that this compound can affect thyroid function in dogs. A study reported significant fluctuations in serum concentrations of canine thyroid-stimulating hormone (cTSH) during treatment, indicating potential endocrine disruptions .

Pharmacokinetics and Dosage Studies

1. Absorption and Bioavailability

A study on Holstein calves demonstrated that the absorption rate of sulfadiazine after oral administration was slow, with bioavailability being higher in milk-fed calves compared to those fed a grain-fiber diet. The pharmacokinetic parameters indicated that subcutaneous administration might be more effective for maintaining therapeutic drug levels .

2. Optimal Dosing Regimens

The research suggested that a dosing regimen of 30 mg/kg this compound administered subcutaneously twice daily could provide sustained release and continuous therapeutic effect, particularly beneficial for young animals .

Aquaculture Applications

This compound has also found applications in aquaculture, particularly for treating vibriosis in flatfish species such as jacopever and yellowtail. The antibiotic's effectiveness against bacterial infections has made it a valuable tool for maintaining fish health in aquaculture settings .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Veterinary Medicine | Treatment of bacterial infections (e.g., Elizabethkingia meningoseptica), KCS incidence monitoring |

| Pharmacokinetics | Studies on absorption rates and optimal dosing regimens in calves |

| Aquaculture | Treatment for vibriosis in fish species like jacopever and yellowtail |

Case Studies

-

Case Study 1: Canine Bacteremia

A 2-year-old female chow-chow was treated with this compound for bacteremia caused by E. meningoseptica. The treatment led to successful recovery with negative blood cultures after ten days . -

Case Study 2: Tear Production Monitoring

In a study involving dogs treated with this compound, researchers noted a significant incidence of KCS, emphasizing the need for careful monitoring during treatment .

Eigenschaften

CAS-Nummer |

39474-58-3 |

|---|---|

Molekularformel |

C24H28N8O5S |

Molekulargewicht |

540.6 g/mol |

IUPAC-Name |

4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.C10H10N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1-7H,11H2,(H,12,13,14) |

InChI-Schlüssel |

NFZZDOYBSGWASD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Key on ui other cas no. |

39474-58-3 |

Synonyme |

co-trimazine Diaziprim Forte Ditrim sulfadiazine - trimethoprim sulfadiazine, trimethoprim drug combination sulfadiazine-trimethoprim mixture Tribrissen Triglobe trimethoprim-sulfadiazine mixture |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.